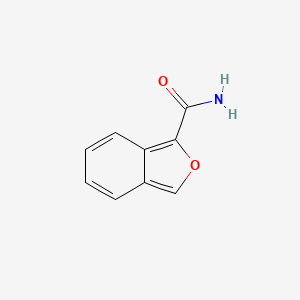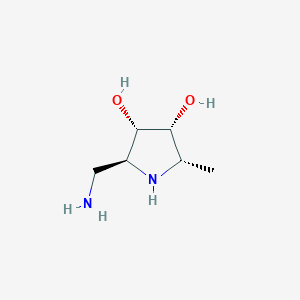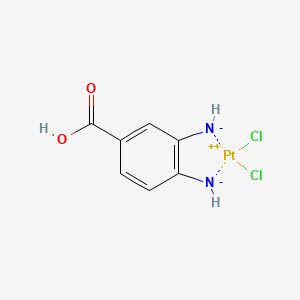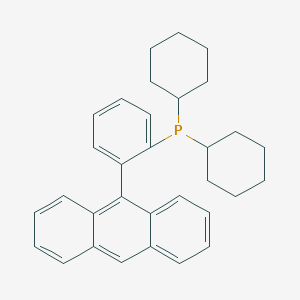
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine is an organophosphorus compound that features an anthracene moiety attached to a phenyl ring, which is further bonded to a dicyclohexylphosphine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine typically involves the reaction of 2-(Anthracen-9-yl)phenyl bromide with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Coordination: Metal salts such as palladium chloride or platinum chloride can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phenyl derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine has several applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of (2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine largely depends on its application. As a ligand, it coordinates to metal centers through the phosphorus atom, forming stable complexes that can catalyze various chemical reactions. The anthracene moiety can participate in π-π interactions, enhancing the compound’s ability to act as a fluorescent probe. In drug delivery systems, the compound can interact with biological membranes, facilitating the transport of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Dicyclohexylphosphine: A simpler analog without the anthracene moiety.
(2-(Naphthalen-1-yl)phenyl)dicyclohexylphosphine: Similar structure but with a naphthalene moiety instead of anthracene.
Uniqueness
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence, such as in biological imaging and advanced material development.
Propiedades
Fórmula molecular |
C32H35P |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(2-anthracen-9-ylphenyl)-dicyclohexylphosphane |
InChI |
InChI=1S/C32H35P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-22-12-11-21-30(31)32-28-19-9-7-13-24(28)23-25-14-8-10-20-29(25)32/h7-14,19-23,26-27H,1-6,15-18H2 |
Clave InChI |
AQBBDKAQAQZXNS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



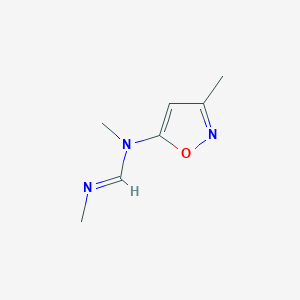
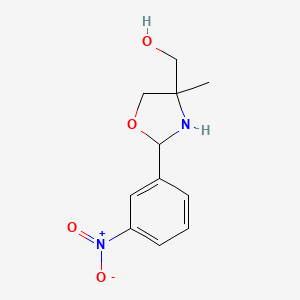
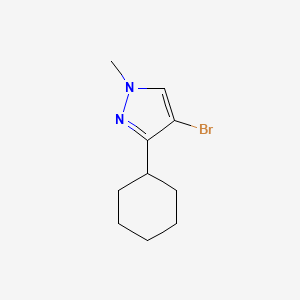
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

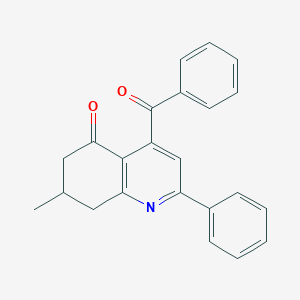

![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)

